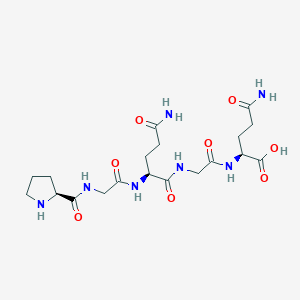
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is a peptide compound composed of the amino acids proline, glycine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those of proline and glutamine.
Substitution: Replacement of specific amino acid residues with other amino acids or chemical groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Specific reagents depending on the desired substitution.
Major Products
Hydrolysis: Yields proline, glycine, and glutamine.
Oxidation: Produces oxidized forms of the amino acids.
Substitution: Results in modified peptides with altered properties.
Scientific Research Applications
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine has several scientific research applications:
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Biochemistry: Used in studies of peptide structure and function.
Pharmaceuticals: Investigated for its role in drug delivery systems.
Mechanism of Action
The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The compound can also influence gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid: Another peptide with neuroprotective properties.
L-glutamine: An amino acid with various metabolic roles.
Uniqueness
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is unique due to its specific sequence and potential therapeutic applications. Its combination of amino acids provides distinct biochemical properties compared to other peptides.
Properties
CAS No. |
832732-89-5 |
|---|---|
Molecular Formula |
C19H31N7O8 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H31N7O8/c20-13(27)5-3-11(25-15(29)8-23-17(31)10-2-1-7-22-10)18(32)24-9-16(30)26-12(19(33)34)4-6-14(21)28/h10-12,22H,1-9H2,(H2,20,27)(H2,21,28)(H,23,31)(H,24,32)(H,25,29)(H,26,30)(H,33,34)/t10-,11-,12-/m0/s1 |
InChI Key |
MHWAOBRZIYPKJZ-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


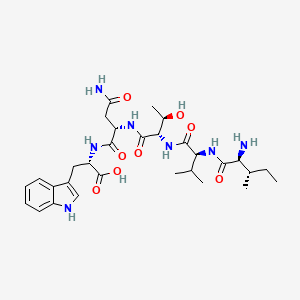
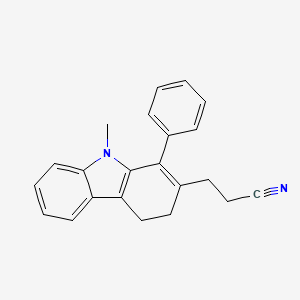
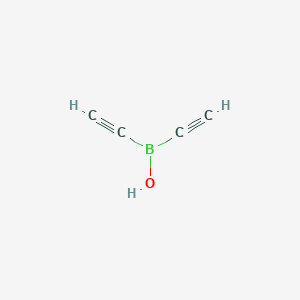
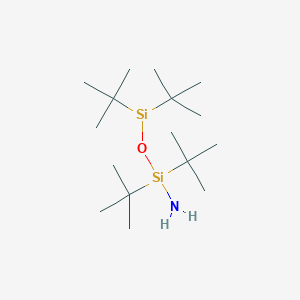
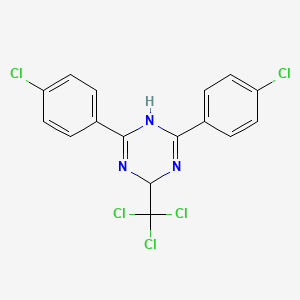
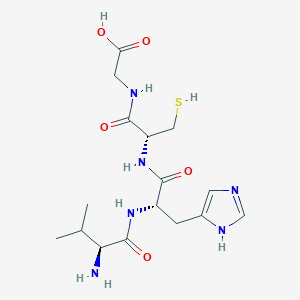

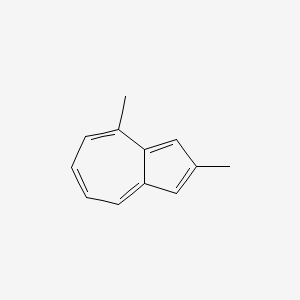

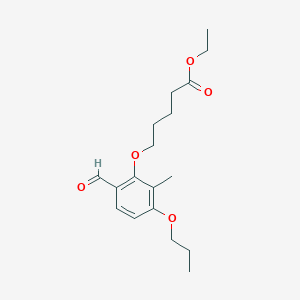
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
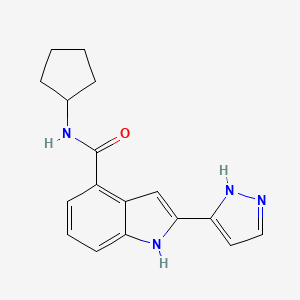
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
